molecular formula C7H6BrNO B1290056 5-Bromo-4-methylnicotinaldehyde CAS No. 351457-86-8

5-Bromo-4-methylnicotinaldehyde

Cat. No.: B1290056
CAS No.: 351457-86-8
M. Wt: 200.03 g/mol
InChI Key: VMKUWJPBSLTFMK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-methylnicotinaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Bromo-4-methylnicotinaldehyde has several scientific research applications, including:

Comparison with Similar Compounds

Comparison: 5-Bromo-4-methylnicotinaldehyde is unique due to the presence of both a bromine atom and a methyl group on the nicotinaldehyde structure. This combination of substituents imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the presence of the bromine atom makes it more reactive in nucleophilic substitution reactions, while the methyl group can influence its steric and electronic properties .

Properties

IUPAC Name

5-bromo-4-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c1-5-6(4-10)2-9-3-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKUWJPBSLTFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623676
Record name 5-Bromo-4-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351457-86-8
Record name 5-Bromo-4-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under argon, an n-butyllithium solution in hexane (1.55N, 4.6 ml) is added dropwise to a 3,5-dibromo-4-methylpyridine solution (intermediate 10.1, 1.76 g, 7 mmol) kept at −100° C. After stirring for 5 min, DMF (0.84 ml, 1.54 equiv.) is added dropwise. The stirring is maintained for 20 min at −100° C. and then for 1 h at −78° C. An aqueous NH4Cl solution is added and the reaction mixture is extracted with a diethyl ether/water mixture. The yellow solid obtained is purified on silica gel (100 g), eluting with AcOEt/petroleum ether (1/4).
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1.76 g
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4.6 mL
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0.84 mL
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Synthesis routes and methods II

Procedure details

2,6-Dibromotoluene (9.8 g, 39 mmol) in THF (300 mL) was stirred under N2 and was then cooled to −100° C. (ether/liquid N2). n-BuLi (16.4 mL, 41 mmol, 2.5 M in hexane) was then added drop wise and after stirring for 5 minutes DMF (4.5 mL, 58.6 mmol) was added. The reaction was stirred for a further 20 minutes and then for an hour at −78° C. The reaction was quenched with saturated aqueous NH4Cl and allowed to warm up to room temperature. The reaction was diluted with water and the pH adjusted to pH 7-8 with sat. aqueous NaHCO3. The mixture was evaporated in vacuo to remove the THF, and the product was then extracted with Et2O (×3). The combined organic layers were washed with brine and dried (MgSO4). The product was filtered and evaporated on vacuo to give 5-bromo-4-methyl-pyridine-3-carbaldehyde as a colourless solid which was used without further purification.
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9.8 g
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300 mL
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16.4 mL
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4.5 mL
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